Phosphine, (trifluoromethyl)-

説明

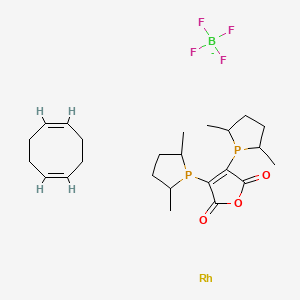

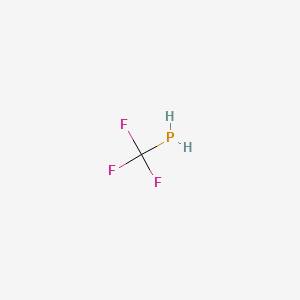

Phosphine, (trifluoromethyl)-, also known as trifluoromethylphosphine, is an organophosphorus compound with the chemical formula CF₃PH₂. It is a colorless gas that is highly reactive and has significant applications in various fields of chemistry and industry. The trifluoromethyl group (CF₃) imparts unique properties to the phosphine, making it a valuable compound for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

Phosphine, (trifluoromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trifluoroiodomethane (CF₃I) with tetraphenyldiphosphine at elevated temperatures (around 185°C) or under ultraviolet radiation. This reaction produces a mixture of diphenyltrifluoromethylphosphine and diphenyliodophosphine, from which the desired product can be extracted .

Another method involves the reaction of diphenylchlorophosphine or triphenylphosphine with trifluoroiodomethane at temperatures between 185-200°C. Although the yields are not very high (approximately 20%), these methods are advantageous for producing the compound .

Industrial Production Methods

Industrial production of phosphine, (trifluoromethyl)-, typically involves large-scale reactions using similar synthetic routes as mentioned above. The use of high-boiling solvents like xylene and the application of Grignard reagents or organolithium compounds are common in industrial settings to achieve higher yields and purity .

化学反応の分析

Types of Reactions

Phosphine, (trifluoromethyl)-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to its original phosphine form.

Substitution: It can participate in substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with phosphine, (trifluoromethyl)-, include halogens (e.g., iodine, chlorine), boron trifluoride, and platinum chloride. These reactions often require specific conditions such as elevated temperatures, ultraviolet radiation, or the presence of solvents like petroleum ether .

Major Products Formed

The major products formed from these reactions include diphenylphosphinic acid, fluoroform, dibromo- and diiodo-phosphoranes, and various platinum complexes .

科学的研究の応用

作用機序

The mechanism of action of phosphine, (trifluoromethyl)-, involves its ability to form complexes with various metals and participate in radical reactions. The trifluoromethyl group enhances its reactivity by increasing the electronegativity and size of the molecule, making it a potent ligand and reactive intermediate . The compound can form stable adducts with boron trifluoride and platinum chloride, which are crucial for its applications in catalysis and material science .

類似化合物との比較

Phosphine, (trifluoromethyl)-, can be compared with other similar compounds such as:

Diphenylphosphine: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

Triphenylphosphine: Commonly used in catalysis but does not have the unique properties imparted by the trifluoromethyl group.

Phenyltrifluoromethylphosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

The uniqueness of phosphine, (trifluoromethyl)-, lies in its trifluoromethyl group, which significantly alters its chemical behavior and makes it a valuable compound for various advanced applications.

特性

IUPAC Name |

trifluoromethylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3P/c2-1(3,4)5/h5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHNNMLPUNNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194810 | |

| Record name | Phosphine, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.996 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-52-0 | |

| Record name | Phosphine, (trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)

![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)